Cas no 1989671-85-3 (potassium 4-methyl-2-(pyridin-4-yl)pentanoate)

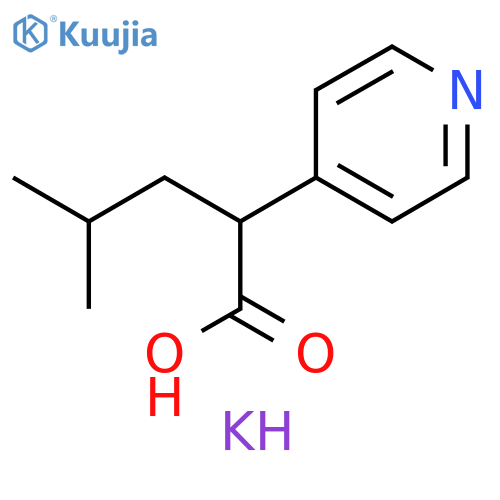

1989671-85-3 structure

商品名:potassium 4-methyl-2-(pyridin-4-yl)pentanoate

CAS番号:1989671-85-3

MF:C11H16KNO2

メガワット:233.348544120789

MDL:MFCD30342939

CID:4633009

PubChem ID:122164487

potassium 4-methyl-2-(pyridin-4-yl)pentanoate 化学的及び物理的性質

名前と識別子

-

- potassium 4-methyl-2-(pyridin-4-yl)pentanoate

-

- MDL: MFCD30342939

- インチ: 1S/C11H15NO2.K.H/c1-8(2)7-10(11(13)14)9-3-5-12-6-4-9;;/h3-6,8,10H,7H2,1-2H3,(H,13,14);;

- InChIKey: WMLGHPHJZCJWFE-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=NC=C1)(C(=O)O)CC(C)C.[KH]

potassium 4-methyl-2-(pyridin-4-yl)pentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-306765-0.05g |

potassium 4-methyl-2-(pyridin-4-yl)pentanoate |

1989671-85-3 | 95% | 0.05g |

$235.0 | 2023-09-05 | |

| Ambeed | A1090580-1g |

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate |

1989671-85-3 | 95% | 1g |

$727.0 | 2024-07-28 | |

| Enamine | EN300-306765-10g |

potassium 4-methyl-2-(pyridin-4-yl)pentanoate |

1989671-85-3 | 95% | 10g |

$4360.0 | 2023-09-05 | |

| Enamine | EN300-306765-1g |

potassium 4-methyl-2-(pyridin-4-yl)pentanoate |

1989671-85-3 | 95% | 1g |

$1014.0 | 2023-09-05 | |

| 1PlusChem | 1P01B7A6-250mg |

potassium 4-methyl-2-(pyridin-4-yl)pentanoate |

1989671-85-3 | 95% | 250mg |

$729.00 | 2025-03-19 | |

| A2B Chem LLC | AW01470-50mg |

potassium 4-methyl-2-(pyridin-4-yl)pentanoate |

1989671-85-3 | 95% | 50mg |

$283.00 | 2024-04-20 | |

| 1PlusChem | 1P01B7A6-500mg |

potassium 4-methyl-2-(pyridin-4-yl)pentanoate |

1989671-85-3 | 95% | 500mg |

$1089.00 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053462-1g |

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate |

1989671-85-3 | 95% | 1g |

¥4991.0 | 2023-02-27 | |

| Enamine | EN300-306765-2.5g |

potassium 4-methyl-2-(pyridin-4-yl)pentanoate |

1989671-85-3 | 95% | 2.5g |

$1988.0 | 2023-09-05 | |

| Enamine | EN300-306765-0.1g |

potassium 4-methyl-2-(pyridin-4-yl)pentanoate |

1989671-85-3 | 95% | 0.1g |

$352.0 | 2023-09-05 |

potassium 4-methyl-2-(pyridin-4-yl)pentanoate 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Ping Tong Food Funct., 2020,11, 628-639

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

1989671-85-3 (potassium 4-methyl-2-(pyridin-4-yl)pentanoate) 関連製品

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1989671-85-3)potassium 4-methyl-2-(pyridin-4-yl)pentanoate

清らかである:99%

はかる:1g

価格 ($):654.0